3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

Cross-coupling Bond dissociation energy Synthetic intermediate

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine (CAS 1575612-75-7) is a heterocyclic building block featuring a saturated tetrahydro-triazolopyrazine core with a bromine substituent at the 3-position. The compound possesses a molecular formula of C5H7BrN4 and a molecular weight of 203.04 g/mol, with predicted physicochemical properties including a density of 2.17 ± 0.1 g/cm³, a boiling point of 358.0 ± 52.0 °C at 760 mmHg, and a calculated LogP of 0.1438 (vendor-predicted).

Molecular Formula C5H7BrN4
Molecular Weight 203.04 g/mol
Cat. No. B13095188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
Molecular FormulaC5H7BrN4
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESC1CN2C(=C(N=N2)Br)CN1
InChIInChI=1S/C5H7BrN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2
InChIKeyPRRBSFIFFOHYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Procurement-Ready Physicochemical and Scaffold Profile


3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine (CAS 1575612-75-7) is a heterocyclic building block featuring a saturated tetrahydro-triazolopyrazine core with a bromine substituent at the 3-position . The compound possesses a molecular formula of C5H7BrN4 and a molecular weight of 203.04 g/mol, with predicted physicochemical properties including a density of 2.17 ± 0.1 g/cm³, a boiling point of 358.0 ± 52.0 °C at 760 mmHg, and a calculated LogP of 0.1438 (vendor-predicted) . The 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold has been validated as a novel pharmacophore for heat shock protein 90 (Hsp90) inhibitors, with resorcinol-substituted derivatives demonstrating anticancer activity at IC50 2–10 μmol/L across five cancer cell lines and Hsp90 binding affinity at IC50 60–100 nmol/L [1]. The compound is commercially available at purities of 95–98% from multiple suppliers .

Why 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine Cannot Be Replaced by 3-Chloro, 3-Iodo, or 3-Methyl Analogs in Lead Optimization Programs


Substitution at the 3-position of the tetrahydrotriazolopyrazine scaffold dictates both reactivity and physicochemical profile. The C–Br bond (bond dissociation energy ~290 kJ/mol) occupies a critical intermediate position between the less reactive C–Cl bond (~346 kJ/mol) and the more labile C–I bond (~228 kJ/mol), directly impacting cross-coupling efficiency and shelf stability [1]. This bond energy differential translates to measurable differences in Suzuki-Miyaura coupling performance: 3-iodo derivatives risk premature decomposition under thermal conditions, while 3-chloro analogs require harsher catalytic systems that may degrade the acid-sensitive tetrahydro-pyrazine ring. Furthermore, LogP values differ substantially across the series—3-bromo (LogP 0.1438) versus 3-methyl (LogP −0.31028)—altering membrane permeability and protein binding predictions in silico models by approximately 0.45 LogP units . Replacing the bromine with a non-halogen substituent (e.g., methyl) eliminates the cross-coupling handle entirely, precluding late-stage diversification strategies. These non-interchangeable properties make generic substitution a direct risk to synthetic tractability and SAR continuity [1].

Quantitative Differentiation Evidence: 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine vs. Closest Analogs


C–Br Bond Dissociation Energy Positions 3-Bromo Derivative as the Optimal Cross-Coupling Handle Between 3-Chloro and 3-Iodo Analogs

The carbon-bromine bond at the 3-position possesses a bond dissociation energy of approximately 290 kJ/mol, which is intermediate between the C–Cl bond (~346 kJ/mol) and the C–I bond (~228 kJ/mol) [1]. This intermediate bond strength provides an optimal balance: it enables efficient oxidative addition with palladium(0) catalysts under mild Suzuki-Miyaura conditions without the premature decomposition risk associated with the weaker C–I bond, while avoiding the elevated activation energy required for C–Cl bond activation, which necessitates harsher conditions that may compromise the acid-sensitive tetrahydro-pyrazine ring [1].

Cross-coupling Bond dissociation energy Synthetic intermediate

LogP Difference of 0.454 Between 3-Bromo and 3-Methyl Derivatives Enables Tunable Lipophilicity for Membrane Permeability Optimization

Vendor-predicted LogP values from the same source (Leyan) show that 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has a LogP of 0.1438, while the 3-methyl analog has a LogP of −0.31028, yielding a difference of 0.454 LogP units . Both compounds share an identical topological polar surface area (TPSA) of 42.74 Ų, confirming that the lipophilicity shift is driven solely by the halogen substituent effect rather than conformational or steric changes .

Lipophilicity LogP ADME prediction

Tetrahydrotriazolopyrazine Scaffold Validated as Novel Hsp90 Inhibitor Pharmacophore with Sub-Micromolar Target Binding Affinity

The 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold has been experimentally validated as a novel pharmacophore for Hsp90 inhibition. A library of 2,4-dihydroxyphenyl (resorcinol)-substituted derivatives demonstrated notable anticancer activity across five cancer cell lines with IC50 values ranging from 2 to 10 μmol/L, and the active subset exhibited high binding affinity toward purified Hsp90 with IC50 values of 60–100 nmol/L in a polarized fluorescent assay [1]. This scaffold-level validation establishes the tetrahydrotriazolopyrazine core—and by extension its 3-bromo building block—as a privileged starting point for Hsp90-targeted medicinal chemistry campaigns, in contrast to the untested [1,2,4]triazolo regioisomeric series for which no comparable Hsp90 data exist [1].

Hsp90 inhibition Anticancer Scaffold validation

Pd-Cu Catalyzed One-Pot Synthesis of 3-Aryl Derivatives Demonstrated for the Tetrahydrotriazolopyrazine Scaffold, Enabling Direct Library Expansion from the 3-Bromo Precursor

A general and facile one-pot method for synthesizing 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines under palladium-copper catalysis has been reported, utilizing simple and readily available substrates of broad scope [1]. This methodology provides rapid entry into diversified 3-aryl analogs and has been demonstrated for the synthesis of optically active products, establishing a direct synthetic pathway from 3-halo precursors—including the 3-bromo derivative—to functionalized final compounds [1]. In contrast, the 3-methyl analog lacks the requisite halogen handle for such cross-coupling diversification, limiting its utility to non-derivatizable end-products [1].

3-Aryl synthesis Palladium-copper catalysis Library diversification

Predicted Density of 2.17 g/cm³ Distinguishes 3-Bromo Derivative from Lower-Density 3-Methyl Analog for Formulation and Crystallization Design

The predicted density of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is 2.17 ± 0.1 g/cm³, as reported by ChemSrc, compared to the 3-methyl analog which exhibits a predicted density of approximately 1.0 g/cm³ . This ~2.2-fold density difference arises from the higher atomic mass of bromine (79.9 Da) versus the methyl group (15.0 Da) and has implications for solid-state formulation, crystallization solvent selection, and powder handling characteristics.

Density Solid-state properties Formulation

Procurement-Driven Application Scenarios for 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine


Hsp90 Inhibitor Lead Optimization Using 3-Bromo Building Block for Parallel SAR Expansion

Medicinal chemistry teams developing next-generation Hsp90 inhibitors can utilize the 3-bromo derivative as a central intermediate for Suzuki-Miyaura diversification at the 3-position, leveraging the validated tetrahydrotriazolopyrazine scaffold that has demonstrated Hsp90 binding IC50 values of 60–100 nmol/L and cellular anticancer activity at 2–10 μmol/L across five cancer cell lines [1]. The C–Br bond (290 kJ/mol) enables efficient Pd(0) oxidative addition under mild conditions, facilitating parallel library synthesis of 3-aryl analogs for systematic SAR exploration without scaffold hopping [2].

Late-Stage Functionalization in Fragment-Based Drug Discovery (FBDD) Programs

The 3-bromo derivative serves as a fragment-elaboration handle in FBDD campaigns targeting kinases, epigenetic readers, or protein-protein interaction interfaces. The balanced LogP (0.1438) and moderate TPSA (42.74 Ų) position the compound within fragment-like physicochemical space, while the bromine atom provides a traceless diversification point for hit-to-lead optimization via Pd-Cu catalyzed 3-aryl coupling as demonstrated by Chowdhury et al. (2011) [3].

PROTAC Linker Attachment via the 3-Position for Targeted Protein Degradation

In PROTAC (PROteolysis TArgeting Chimera) design, the 3-bromo substituent can serve as an orthogonal functionalization site for attaching polyethylene glycol (PEG) or alkyl linkers via cross-coupling, while the secondary amine in the tetrahydro-pyrazine ring (N-5 or N-6 position) is reserved for E3 ligase ligand conjugation [3]. This orthogonal reactivity pattern distinguishes the 3-bromo derivative from 3-alkyl analogs that lack the requisite halogen handle for linker attachment, enabling modular PROTAC assembly.

CNS-Penetrant Lead Generation Leveraging Elevated Lipophilicity of the 3-Bromo Substituent

Drug discovery programs targeting CNS indications can prioritize the 3-bromo derivative over the 3-methyl analog based on the 0.454 LogP unit increase (LogP 0.1438 vs. −0.31028), which predicts enhanced passive blood-brain barrier permeability while maintaining identical TPSA (42.74 Ų) . This lipophilicity advantage, combined with the scaffold's demonstrated Hsp90 target engagement, supports the use of 3-bromo-derived leads in glioblastoma or neurodegenerative disease models where Hsp90 inhibition has shown therapeutic promise.

Quote Request

Request a Quote for 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.